Tpeqm-dma

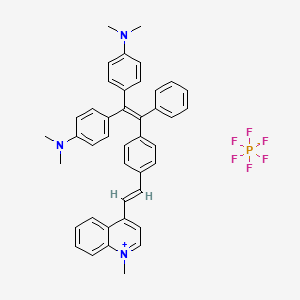

Description

BenchChem offers high-quality Tpeqm-dma suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tpeqm-dma including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H40F6N3P |

|---|---|

Molecular Weight |

731.7 g/mol |

IUPAC Name |

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline hexafluorophosphate |

InChI |

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1 |

InChI Key |

YRWWXPZLNLUELZ-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

TPEQM-DMA: A Technical Guide to a Novel Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPEQM-DMA is a novel second near-infrared (NIR-II) photosensitizer engineered for advanced photodynamic therapy (PDT). Its innovative design incorporates a moiety with aggregation-induced emission (AIE) characteristics, enabling targeted accumulation within the mitochondria of cancer cells. A key feature of TPEQM-DMA is its potent Type-I phototherapeutic efficacy, which circumvents the limitations of traditional PDT in the hypoxic microenvironment of solid tumors. By generating cytotoxic reactive oxygen species (ROS) through a Type I mechanism, TPEQM-DMA induces a synergistic cascade of apoptosis and ferroptosis, leading to effective cancer cell ablation. This document provides a comprehensive technical overview of TPEQM-DMA, including its photophysical properties, mechanism of action, and detailed experimental protocols for its application and evaluation.

Core Concepts

Photodynamic Therapy (PDT): A non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to localized cell death.[1][2][3][4]

Tumor Hypoxia: A common feature of solid tumors characterized by low oxygen levels, which renders traditional Type-II PDT (oxygen-dependent) ineffective.[5][6][7][8]

Mitochondria-Targeting: A strategic approach in cancer therapy that directs therapeutic agents to the mitochondria, the cell's powerhouse, to induce apoptosis and disrupt cellular metabolism.[9][10][11][12] The positive charge on TPEQM-DMA facilitates its accumulation in the negatively charged mitochondrial matrix.

Aggregation-Induced Emission (AIE): A photophysical phenomenon where certain molecules (AIEgens) are non-emissive in solution but become highly fluorescent upon aggregation. This property is advantageous for biological imaging and sensing.

Type I vs. Type II Photodynamic Mechanisms: In PDT, a photosensitizer, upon light excitation, can initiate two types of reactions. The Type I mechanism involves electron transfer reactions to produce superoxide anions and other radicals, which is less dependent on high oxygen concentrations. The Type II mechanism, which is more common, involves energy transfer to molecular oxygen to generate highly reactive singlet oxygen. TPEQM-DMA primarily operates through the Type I mechanism, making it suitable for hypoxic environments.

Photophysical and Chemical Properties of TPEQM-DMA

The photophysical characteristics of TPEQM-DMA are central to its efficacy as a NIR-II photosensitizer. The following table summarizes its key quantitative data, compiled from spectroscopic and photoluminescence studies.

| Property | Value | Conditions |

| Maximum Absorption (λ_abs) | ~780 nm | In solution |

| Maximum Emission (λ_em) | ~930 nm | In aggregated state |

| Singlet Oxygen Quantum Yield (Φ_Δ) | Low (indicative of Type I mechanism) | - |

| Superoxide Anion (O₂⁻•) Generation | High | Upon light irradiation |

| Molar Extinction Coefficient (ε) | High in the NIR region | - |

Note: The exact quantitative values for quantum yield and molar extinction coefficient are typically determined experimentally and can be found in the primary research literature.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

TPEQM-DMA's therapeutic effect is rooted in a meticulously designed signaling pathway that culminates in synergistic cell death through apoptosis and ferroptosis.

-

Mitochondrial Accumulation: The cationic nature of TPEQM-DMA drives its selective accumulation within the mitochondria of cancer cells, drawn by the high mitochondrial membrane potential.

-

NIR-II Light Activation: Upon irradiation with NIR-II light (around 808 nm), which allows for deeper tissue penetration, TPEQM-DMA is excited to a higher energy state.

-

Type I Photodynamic Process: In the hypoxic tumor microenvironment, the excited TPEQM-DMA initiates a Type I photochemical reaction, primarily generating superoxide radicals (O₂⁻•) and other ROS.

-

Induction of Apoptosis: The generated ROS induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately triggering programmed cell death (apoptosis).

-

Initiation of Ferroptosis: Concurrently, the ROS produced by TPEQM-DMA also induce lipid peroxidation and deplete glutathione (GSH), a key antioxidant enzyme. This leads to an iron-dependent form of programmed cell death known as ferroptosis.

The dual induction of apoptosis and ferroptosis creates a powerful synergistic effect, enhancing the overall therapeutic efficacy against hypoxic tumors.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of TPEQM-DMA.

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA is a multi-step process that involves the construction of the core AIEgen structure followed by the introduction of the mitochondria-targeting cationic moiety. A detailed, step-by-step synthesis protocol would be found in the supporting information of the primary research article. The general workflow is as follows:

In Vitro Evaluation of Photodynamic Efficacy

Cell Culture:

-

Cancer cell lines (e.g., 4T1, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For hypoxia experiments, cells are cultured in a hypoxic incubator with 1% O₂.

Cellular Uptake and Mitochondrial Localization:

-

Cells are seeded in confocal dishes and allowed to attach overnight.

-

The cells are then incubated with TPEQM-DMA (typically 5-10 µM) for a specified period (e.g., 2-4 hours).

-

To confirm mitochondrial localization, a commercially available mitochondrial tracker (e.g., MitoTracker Green) is co-incubated with TPEQM-DMA.

-

The cells are washed with phosphate-buffered saline (PBS) and imaged using a confocal laser scanning microscope. The overlap of the fluorescence signals from TPEQM-DMA and the mitochondrial tracker indicates colocalization.

Phototoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and incubated with varying concentrations of TPEQM-DMA for 4 hours.

-

The cells are then washed with PBS and fresh media is added.

-

The designated wells are irradiated with an 808 nm laser at a specific power density (e.g., 0.5 W/cm²) for a set duration (e.g., 5-10 minutes). Control groups include cells with no TPEQM-DMA and/or no light exposure.

-

After irradiation, the cells are incubated for another 24 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

In Vivo Antitumor Efficacy Studies

Animal Models:

-

Female BALB/c nude mice (4-6 weeks old) are typically used. 4T1 tumor-bearing mouse models are established by subcutaneously injecting 4T1 cells into the flank of the mice.

Treatment Protocol:

-

When the tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly divided into treatment and control groups.

-

TPEQM-DMA (e.g., 10 mg/kg) is administered via intravenous injection.

-

After a specific time interval to allow for tumor accumulation (e.g., 24 hours), the tumor site is irradiated with an 808 nm laser at a defined power density and duration.

-

Tumor volume and body weight are monitored every other day. Tumor volume is calculated using the formula: (length × width²)/2.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and photographed.

Histological and Immunofluorescence Analysis:

-

Excised tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Hematoxylin and eosin (H&E) staining is performed to observe the morphology of the tumor tissue.

-

Immunofluorescence staining for markers of apoptosis (e.g., cleaved caspase-3) and ferroptosis (e.g., GPX4) is conducted to elucidate the in vivo mechanism of action.

Conclusion

TPEQM-DMA represents a significant advancement in the field of photodynamic therapy. Its unique properties, including NIR-II absorption, AIE characteristics, and a mitochondria-targeting design, enable it to effectively combat hypoxic tumors through a synergistic mechanism of apoptosis and ferroptosis. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising photosensitizer. The continued investigation into TPEQM-DMA and similar Type-I photosensitizers holds the key to overcoming the challenges of conventional cancer therapies and improving patient outcomes.

References

- 1. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]

- 2. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 5. Role of hypoxia in the tumor microenvironment and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. acibademhealthpoint.com [acibademhealthpoint.com]

- 9. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting mitochondria for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

TPEQM-DMA: A Technical Guide to a Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TPEQM-DMA, a novel near-infrared-II (NIR-II) photosensitizer with aggregation-induced emission (AIE) characteristics. TPEQM-DMA demonstrates significant potential in the photodynamic therapy (PDT) of hypoxic solid tumors by targeting mitochondria and inducing a synergistic combination of apoptosis and ferroptosis. This document outlines the chemical structure, quantitative photophysical and biological data, detailed experimental protocols, and the underlying signaling pathways of TPEQM-DMA's mechanism of action.

Core Concepts

TPEQM-DMA is an organic photosensitizer designed to overcome the limitations of traditional PDT, which is often hampered by the hypoxic microenvironment of solid tumors.[1] Its key features include:

-

NIR-II Emission: TPEQM-DMA exhibits emission in the NIR-II window (>1000 nm), allowing for deeper tissue penetration of light.[1]

-

Aggregation-Induced Emission (AIE): This property ensures high fluorescence quantum yield in the aggregated state, which is typical in cellular environments.[1]

-

Type-I Photochemistry: It primarily generates superoxide anions and hydroxyl radicals through a Type-I photochemical process, which is less dependent on oxygen concentration than the Type-II process that generates singlet oxygen.[1]

-

Mitochondrial Targeting: The cationic nature of TPEQM-DMA facilitates its accumulation in the mitochondria of cancer cells.[1]

-

Synergistic Cell Death: Upon light irradiation, TPEQM-DMA induces both apoptosis and ferroptosis, leading to enhanced cancer cell death.[1]

Chemical Structure

The chemical structure of TPEQM-DMA is presented below.

(Image of the chemical structure of TPEQM-DMA would be placed here if image generation were possible.)

Quantitative Data

The photophysical and biological properties of TPEQM-DMA are summarized in the following tables.

Table 1: Photophysical Properties of TPEQM-DMA.[1]

| Property | Value |

| Absorption Maximum (λabs) in THF | 488 nm |

| Emission Maximum (λem) in THF | 650 nm |

| Absorption Maximum (λabs) in Aggregates | 525 nm |

| Emission Maximum (λem) in Aggregates | 1010 nm |

| Fluorescence Quantum Yield in THF | 0.8% |

| Fluorescence Quantum Yield in Aggregates | 2.1% |

Table 2: In Vitro Therapeutic Efficacy of TPEQM-DMA.[1]

| Cell Line | Condition | IC50 (µM) |

| HeLa | Dark | > 50 |

| HeLa | Light (White light, 400-700 nm, 20 mW/cm²) | 1.8 |

| 4T1 | Dark | > 50 |

| 4T1 | Light (White light, 400-700 nm, 20 mW/cm²) | 2.3 |

Signaling Pathways

TPEQM-DMA-mediated photodynamic therapy triggers a cascade of events within the cancer cell, culminating in synergistic apoptosis and ferroptosis. The key signaling pathways are illustrated below.

Caption: Signaling pathway of TPEQM-DMA-induced synergistic apoptosis and ferroptosis.

Experimental Protocols

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA is a multi-step process that begins with the synthesis of the precursor molecules, followed by a final condensation reaction. The detailed protocol is available in the supporting information of the source publication.[1]

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HeLa or 4T1 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of TPEQM-DMA and incubate for another 4 hours.

-

Irradiation: For the light groups, irradiate the cells with white light (400-700 nm) at a power density of 20 mW/cm² for 5 minutes. The dark groups are kept in the dark.

-

Incubation: Incubate the cells for an additional 20 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is calculated as the percentage of the absorbance of the treated group relative to the control group.

In Vivo Photodynamic Therapy

-

Tumor Model Establishment: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a volume of approximately 100 mm³.

-

TPEQM-DMA Nanoparticle Formulation: Prepare TPEQM-DMA nanoparticles by encapsulating the photosensitizer in a suitable polymer matrix to improve its pharmacological properties.[1]

-

Administration: Intravenously inject the TPEQM-DMA nanoparticles into the tumor-bearing mice.

-

Imaging and Irradiation: At 24 hours post-injection, perform NIR-II fluorescence imaging to confirm tumor accumulation. Subsequently, irradiate the tumor area with a 660 nm laser at a power density of 0.5 W/cm² for 10 minutes.

-

Monitoring: Monitor tumor growth and body weight of the mice every two days for a period of 14 days.

-

Analysis: At the end of the experiment, euthanize the mice and excise the tumors for further analysis, including H&E staining to assess tissue morphology.

Experimental Workflow Diagram

References

TPEQM-DMA: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel near-infrared (NIR)-II photosensitizer, TPEQM-DMA. It details its synthesis, comprehensive characterization, and its mechanism of action as a potent agent for photodynamic therapy (PDT). TPEQM-DMA is an organic molecule featuring an aggregation-induced emission (AIE) characteristic, designed to overcome the limitations of conventional PDT in treating hypoxic tumors.[1] Its unique properties allow for efficient generation of reactive oxygen species (ROS) under low-oxygen conditions, targeted accumulation in mitochondria, and induction of a synergistic apoptosis-ferroptosis cell death pathway.[1][2]

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA is a multi-step process involving the construction of a tetraphenylethylene (TPE) core, which is known for its AIE properties.[3] The synthetic route is designed to create a molecule with a cationic nature to facilitate its accumulation within the negatively charged mitochondria.[1] While the precise, step-by-step protocol from a specific publication is not publicly available, the general synthetic strategy can be inferred from related compounds and the provided characterization data. The synthesis would likely involve the creation of a TPE-based precursor followed by quaternization to introduce the cationic moiety.

Characterization of TPEQM-DMA

Comprehensive characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized TPEQM-DMA. The following table summarizes the key characterization data.

| Characterization Technique | Observed Properties |

| ¹H NMR Spectroscopy | Confirms the proton environment of the molecular structure. |

| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and confirms the elemental composition. |

| UV-Vis Spectroscopy | Reveals the electronic absorption properties of the molecule. |

| Fluorescence Spectroscopy | Characterizes the emission spectrum, demonstrating its prominent NIR-II emission (>1000 nm) and aggregation-induced emission (AIE) feature.[1] |

| Singlet Oxygen Quantum Yield | Low to negligible, indicating a Type I PDT mechanism.[4] |

| Superoxide Anion (O₂⁻) and Hydroxyl Radical (•OH) Detection | Efficiently produces superoxide anion and hydroxyl radical in the aggregate state under white light irradiation.[1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following outlines the key experimental methodologies used to characterize and evaluate TPEQM-DMA.

Mitochondrial Targeting Assay

Objective: To confirm the specific accumulation of TPEQM-DMA in the mitochondria of cancer cells.

Methodology:

-

Cancer cells (e.g., MCF-7) are seeded in a culture dish with a glass bottom.[4]

-

The cells are co-incubated with TPEQM-DMA (e.g., 20 μM) and a commercially available mitochondrial stain (e.g., MitoTracker Green, 100 nM) for a specific duration.[4]

-

After incubation, the cells are washed with phosphate-buffered saline (PBS).

-

The intracellular localization of TPEQM-DMA and the mitochondrial stain is visualized using a confocal laser scanning microscope (CLSM).

-

The colocalization of the fluorescence signals from TPEQM-DMA and the mitochondrial tracker is quantified using Pearson's correlation coefficient (PCC). A high PCC value (e.g., 0.93) indicates strong mitochondrial targeting.[4]

In Vitro Photodynamic Therapy Efficacy

Objective: To assess the cancer cell-killing ability of TPEQM-DMA upon light irradiation.

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated with varying concentrations of TPEQM-DMA.

-

The cells are then exposed to white light irradiation (e.g., 25 mW/cm²).[4]

-

A control group of cells is treated with TPEQM-DMA but kept in the dark.

-

Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The results demonstrate a dose-dependent suppression of cancer cell proliferation upon light exposure.[4]

Reactive Oxygen Species (ROS) Detection

Objective: To identify the types of ROS generated by TPEQM-DMA upon photoactivation.

Methodology:

-

Specific fluorescent probes are used to detect different ROS species. For instance, Singlet Oxygen Sensor Green (SOSG) for singlet oxygen (¹O₂), and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other specific probes for superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

-

Cancer cells are incubated with TPEQM-DMA and the respective ROS probe.

-

The cells are then irradiated with light.

-

The fluorescence intensity of the ROS probe is measured using a fluorescence microscope or a plate reader.

-

A significant increase in fluorescence for O₂⁻ and •OH probes, with negligible change for the ¹O₂ probe, confirms a Type I PDT mechanism.[4]

Signaling Pathways and Mechanism of Action

TPEQM-DMA exerts its anticancer effect through a multi-pronged approach that leverages its specific subcellular targeting and its ability to generate ROS in a hypoxia-tolerant manner.

Caption: TPEQM-DMA signaling pathway.

The process begins with the cellular uptake of TPEQM-DMA, which then specifically accumulates in the mitochondria.[1][4] Upon irradiation with white light, TPEQM-DMA undergoes a Type I photochemical process, leading to the generation of superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[1][4] This is a key advantage in the hypoxic tumor microenvironment where the oxygen concentration is too low for efficient Type II PDT, which relies on singlet oxygen production.

The generated ROS initiate a cascade of events, including the disruption of the mitochondrial membrane potential.[4] This, in turn, activates apoptosis-related proteins such as caspase-3.[4] Concurrently, the ROS induce lipid peroxidation and depletion of glutathione, key events that trigger ferroptosis, a distinct form of programmed cell death.[4] The dual induction of both apoptosis and ferroptosis leads to a synergistic and highly effective eradication of cancer cells.[1][4]

In vivo studies have further validated the potential of TPEQM-DMA, demonstrating its biocompatibility and potent tumor ablation efficacy upon light activation, with significant tumor shrinkage observed without noticeable adverse effects.[4] This highlights TPEQM-DMA as a promising photosensitizer for precise and effective oncotherapy.

References

An In-depth Technical Guide to the Mechanism of Action of TPEQM-DMA

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPEQM-DMA is a novel, rationally designed near-infrared-II (NIR-II) photosensitizer that demonstrates significant potential in the photodynamic therapy (PDT) of hypoxic solid tumors. Its unique molecular architecture, featuring a tetraphenylethylene (TPE) core, imparts aggregation-induced emission (AIE) characteristics, allowing for bright fluorescence in the NIR-II window (>1000 nm), which is optimal for deep-tissue imaging. A key feature of TPEQM-DMA is its cationic nature, which facilitates its specific accumulation within cancerous mitochondria. Upon white light irradiation, TPEQM-DMA initiates a Type I photochemical process, generating cytotoxic reactive oxygen species (ROS) such as superoxide anions (O₂•⁻) and hydroxyl radicals (•OH) in a low-oxygen environment. This targeted ROS production disrupts cellular redox homeostasis and triggers mitochondrial dysfunction, leading to a synergistic induction of both apoptosis and ferroptosis, ultimately resulting in cancer cell death. This guide provides a comprehensive overview of the mechanism of action of TPEQM-DMA, detailing its photophysical properties, experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Mechanism of Action

The therapeutic efficacy of TPEQM-DMA is rooted in a multi-pronged approach that leverages its unique chemical and photophysical properties to overcome the challenges of traditional PDT, particularly in the hypoxic tumor microenvironment.

Mitochondria-Targeting

TPEQM-DMA possesses a cationic charge which drives its accumulation in the mitochondria of cancer cells. This is due to the highly negative mitochondrial membrane potential. This targeted localization is critical as it places the photosensitizer in close proximity to vital cellular machinery, maximizing the damage upon light activation and minimizing off-target effects.

Type I Photodynamic Therapy in Hypoxia

Conventional PDT (Type II) relies on the transfer of energy from the excited photosensitizer to molecular oxygen to generate singlet oxygen. This process is inefficient in the oxygen-depleted environment of solid tumors. TPEQM-DMA circumvents this limitation by operating through a Type I photochemical mechanism.[1] Upon light excitation, TPEQM-DMA in its aggregated state efficiently produces superoxide anions and hydroxyl radicals.[1] This process is less dependent on the local oxygen concentration, making TPEQM-DMA highly effective in hypoxic conditions.

Synergistic Induction of Apoptosis and Ferroptosis

The localized generation of ROS within the mitochondria by TPEQM-DMA initiates a cascade of events leading to two distinct, yet complementary, cell death pathways:

-

Apoptosis: The overwhelming oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade, culminating in programmed cell death.

-

Ferroptosis: The ROS produced by TPEQM-DMA also leads to the accumulation of lethal lipid peroxides.[1] This iron-dependent form of cell death, known as ferroptosis, is characterized by the oxidative destruction of cellular membranes.

The simultaneous induction of both apoptosis and ferroptosis provides a robust and synergistic anti-cancer effect, reducing the likelihood of therapeutic resistance.

Quantitative Data

The following tables summarize the key quantitative parameters of TPEQM-DMA, highlighting its favorable photophysical and phototherapeutic properties.

Table 1: Photophysical Properties of TPEQM-DMA

| Property | Value |

| Maximum Absorption Wavelength (λₐbs) | 480 nm |

| Maximum Emission Wavelength (λₑₘ) | >1000 nm (NIR-II) |

| Feature | Aggregation-Induced Emission (AIE) |

Table 2: In Vitro Cytotoxicity of TPEQM-DMA

| Cell Line | Condition | IC₅₀ (µM) |

| HeLa | Dark | > 50 |

| HeLa | White Light (60 mW/cm²) | 1.8 |

| 4T1 | Dark | > 50 |

| 4T1 | White Light (60 mW/cm²) | 2.1 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Signaling Pathways

Caption: Mechanism of TPEQM-DMA induced synergistic cell death.

Experimental Workflow

Caption: Workflow for in vitro phototoxicity (MTT) assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TPEQM-DMA.

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA is a multi-step process that begins with the construction of the tetraphenylethylene (TPE) core, followed by the addition of the quinolinium and dimethylaniline moieties. The final step involves quaternization to introduce the positive charge essential for mitochondrial targeting. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary literature.

Cell Culture

HeLa (human cervical cancer) and 4T1 (murine breast cancer) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Phototoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Incubation with TPEQM-DMA: The culture medium was replaced with fresh medium containing various concentrations of TPEQM-DMA, and the cells were incubated for 4 hours.

-

Washing: The cells were washed twice with phosphate-buffered saline (PBS) to remove excess TPEQM-DMA.

-

Irradiation: Fresh medium was added to each well, and the cells were exposed to white light (60 mW/cm²) for a specified duration. Control groups were kept in the dark.

-

Post-Irradiation Incubation: The cells were returned to the incubator and cultured for an additional 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the control group.

Intracellular ROS Detection

-

Cell Seeding and Treatment: Cells were seeded on glass-bottom dishes and treated with TPEQM-DMA as described for the phototoxicity assay.

-

Probe Incubation: After irradiation, the cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for general ROS, for 30 minutes.

-

Imaging: The cells were washed with PBS, and the fluorescence of the oxidized probe (DCF) was observed using a confocal laser scanning microscope.

Western Blot Analysis

-

Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against apoptosis and ferroptosis markers (e.g., cleaved caspase-3, GPX4) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

TPEQM-DMA represents a significant advancement in the design of photosensitizers for photodynamic therapy. Its ability to specifically target mitochondria, operate efficiently in hypoxic environments, and induce a synergistic combination of apoptosis and ferroptosis makes it a highly promising candidate for the treatment of solid tumors. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of TPEQM-DMA and similar next-generation phototherapeutic agents.

References

TPEQM-DMA discovery and origin

An In-depth Technical Guide to TPEQM-DMA: A Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

Introduction

TPEQM-DMA is a novel, organic, near-infrared (NIR)-II photosensitizer developed for enhanced photodynamic therapy (PDT), particularly in the challenging hypoxic microenvironment of solid tumors.[1][2][3] Its discovery represents a significant advancement in the design of next-generation photosensitizers, addressing the limitations of conventional PDT agents that are heavily reliant on oxygen. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and experimental validation of TPEQM-DMA, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

The development of TPEQM-DMA was driven by the need for a photosensitizer that could function effectively under the low-oxygen conditions characteristic of many aggressive cancers.[1][2] Traditional PDT primarily operates through a Type-II photochemical process, which generates singlet oxygen and is highly dependent on the availability of molecular oxygen. In contrast, TPEQM-DMA was rationally designed as a Type-I photosensitizer.[1][3][4]

The molecular architecture of TPEQM-DMA is based on a tetraphenylethylene (TPE) core, which imparts the property of aggregation-induced emission (AIE).[4] This AIE characteristic means that TPEQM-DMA is more emissive in an aggregated state, which is advantageous for imaging applications. The molecule's extended π-conjugation and a strong push-pull electronic effect contribute to its emission in the NIR-II window (>1000 nm), allowing for deeper tissue penetration of light.[3][4] Furthermore, TPEQM-DMA possesses a cationic charge, which facilitates its specific accumulation within the mitochondria of cancerous cells.[1][3]

Mechanism of Action

TPEQM-DMA exerts its anticancer effects through a multi-pronged, mitochondria-targeted photodynamic mechanism. Upon irradiation with white light, it efficiently generates cytotoxic reactive oxygen species (ROS) via a Type-I photochemical process. This process involves the production of superoxide anions (O₂•⁻) and hydroxyl radicals (•OH), which are less dependent on high concentrations of oxygen compared to the singlet oxygen generated in Type-II PDT.[1][3][4]

The targeted accumulation of TPEQM-DMA in the mitochondria is a key feature of its design. Following light activation, the localized burst of ROS within these organelles disrupts the mitochondrial membrane potential and impairs cellular redox homeostasis.[2][3] This triggers a synergistic cascade of two distinct cell death pathways: apoptosis and ferroptosis.[1][2][3] The apoptotic pathway is activated through the release of pro-apoptotic factors from the damaged mitochondria, leading to the activation of executioner proteins like caspase-3.[4] Concurrently, TPEQM-DMA induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lethal lipid peroxides and the depletion of glutathione, a key cellular antioxidant.[2][3][4]

Data Presentation

Table 1: In Vitro Experimental Parameters and Results

| Parameter | Value/Result | Reference |

| Cell Line | MCF-7 (Human breast adenocarcinoma) | [4] |

| TPEQM-DMA Concentration | 20 µM | [4] |

| Co-localization Dye | MitoTracker Green (MTG, 100 nM) | [4] |

| Pearson's Correlation Coefficient (PCC) with MTG | 0.93 | [4] |

| Light Source | White Light | [4] |

| Light Intensity | 25 mW cm⁻² | [4] |

| Primary ROS Generated | Superoxide anion (O₂•⁻), Hydroxyl radical (•OH) | [4] |

| Secondary ROS Generated | Negligible Singlet oxygen (¹O₂) or Hydrogen peroxide (H₂O₂) | [4] |

| Observed Cell Death Mechanisms | Apoptosis, Ferroptosis | [4] |

Table 2: In Vivo Experimental Results

| Parameter | Result | Reference |

| Tumor Model | Not specified in abstract | |

| TPEQM-DMA Formulation | Nanoparticles with DSPE-mPEG2000 encapsulation | [2][3] |

| Imaging Modality | NIR-II Fluorescence Imaging | [2][3] |

| Therapeutic Outcome | Tumor shrinkage to 13% of control size | [4] |

| Biocompatibility | Good, with no noticeable adverse effects | [4] |

Experimental Protocols

Synthesis of TPEQM-DMA

While the detailed synthesis protocol is found within the full publication, the core concept involves the construction of a tetraphenylethylene (TPE) scaffold functionalized to create a molecule with a positive charge and an extended π-conjugation system for NIR-II emission. The design incorporates electron-donating and electron-withdrawing groups to facilitate the push-pull effect necessary for its photophysical properties.

In Vitro Cell Staining and Co-localization

-

Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.

-

Incubation: The cells are incubated with 20 µM TPEQM-DMA and 100 nM MitoTracker Green (a commercial mitochondrial dye) for a specified period.

-

Washing: The cells are washed to remove any unbound dyes.

-

Imaging: The stained cells are imaged using a fluorescence microscope with appropriate filter sets for TPEQM-DMA and MitoTracker Green.

-

Analysis: The co-localization of the fluorescence signals from TPEQM-DMA and MitoTracker Green is quantified by calculating the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates a high degree of co-localization.

In Vitro Photodynamic Therapy

-

Cell Seeding: MCF-7 cells are seeded in a multi-well plate and allowed to adhere.

-

TPEQM-DMA Treatment: The cells are treated with varying concentrations of TPEQM-DMA and incubated.

-

Irradiation: The treated cells are exposed to white light at an intensity of 25 mW cm⁻² for a defined duration. Control groups are kept in the dark.

-

Cell Viability Assay: After a post-irradiation incubation period, cell viability is assessed using a standard assay (e.g., MTT or CCK-8 assay) to determine the dose-dependent cytotoxicity of the photodynamic treatment.

In Vivo Tumor Ablation Study

-

Tumor Model Establishment: A suitable animal model with xenografted or syngeneic tumors is established.

-

TPEQM-DMA Nanoparticle Administration: TPEQM-DMA, encapsulated in DSPE-mPEG2000 nanoparticles to improve its pharmacological properties, is administered to the tumor-bearing animals (e.g., via intravenous injection).

-

NIR-II Fluorescence Imaging: The biodistribution and tumor accumulation of the nanoparticles are monitored in real-time using NIR-II fluorescence imaging.

-

Photodynamic Therapy: Once optimal tumor accumulation is observed, the tumor site is irradiated with a light source of the appropriate wavelength and power.

-

Tumor Growth Monitoring: Tumor volume is measured at regular intervals post-treatment to evaluate the therapeutic efficacy compared to control groups (e.g., no treatment, light only, TPEQM-DMA only).

-

Biocompatibility Assessment: The general health and body weight of the animals are monitored, and major organs may be collected for histological analysis to assess any systemic toxicity.

Mandatory Visualizations

Caption: Mechanism of TPEQM-DMA induced synergistic cell death.

Caption: Experimental workflow for the evaluation of TPEQM-DMA.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organelle-targeted small molecular photosensitizers for enhanced photodynamic therapy: a minireview for recent advances and potential applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Physical and Chemical Properties of TPEQM-DMA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of TPEQM-DMA, a near-infrared (NIR)-II photosensitizer with aggregation-induced emission (AIE) characteristics. The information herein is collated from primary research to support its application in areas such as photodynamic therapy (PDT).

Core Physical and Chemical Properties

TPEQM-DMA is a solid organic compound derived from a tetraphenylethylene (TPE) backbone.[1] Its cationic nature facilitates its accumulation within the mitochondria of cancerous cells.[1]

Table 1: Physical and Chemical Properties of TPEQM-DMA

| Property | Value | Reference |

| Molecular Formula | C₅₅H₅₁IN₄ | [1] |

| Molecular Weight | 894.92 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and CH₂Cl₂. Insoluble in water. | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Table 2: Photophysical Properties of TPEQM-DMA

| Property | Value | Conditions | Reference |

| Absorption Maximum (λ_abs_) | ~580 nm | In DMSO | [1] |

| Emission Maximum (λ_em_) | >1000 nm | In aggregated state | [1] |

| Quantum Yield | Not explicitly quantified, but described as having prominent NIR-II emission with an aggregation-induced emission feature. | In aggregated state | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving TPEQM-DMA, based on the primary literature.[1]

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA involves a multi-step process, starting from commercially available materials.

Workflow for the Synthesis of TPEQM-DMA:

Detailed Protocol:

-

Synthesis of Intermediate 1: 4-bromobenzaldehyde and 4-(diphenylamino)phenylboronic acid are subjected to a Suzuki coupling reaction using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a mixture of toluene, ethanol, and water.

-

Synthesis of Intermediate 2: Intermediate 1 and 1,2-diphenylethanone undergo an Aldol condensation reaction in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

-

Synthesis of TPEQ-CHO: Intermediate 2 is coupled with 4-formylphenylboronic acid via a Suzuki coupling reaction under similar conditions as in Step 1.

-

Synthesis of TPEQM-Br: TPEQ-CHO is condensed with N-ethyl-2-methylquinolinium iodide in the presence of piperidine in acetonitrile.

-

Synthesis of TPEQM-DMA: TPEQM-Br is quaternized with N,N-dimethylethanolamine in refluxing acetonitrile to yield the final product, TPEQM-DMA.

Purification: The final product is purified by column chromatography on silica gel.

Characterization: The structure of TPEQM-DMA is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detection of Reactive Oxygen Species (ROS)

TPEQM-DMA is reported to generate superoxide anion (O₂•⁻) and hydroxyl radical (•OH) via a Type-I photochemical process.[1]

Materials:

-

Dihydroethidium (DHE) for O₂•⁻ detection

-

Singlet Oxygen Sensor Green (SOSG) for ¹O₂ detection

-

3'-(p-aminophenyl) fluorescein (APF) for •OH detection

-

TPEQM-DMA

-

White light source (e.g., xenon lamp with appropriate filters)

Protocol:

-

Prepare solutions of the respective fluorescent probes (DHE, SOSG, or APF) and TPEQM-DMA in an appropriate solvent (e.g., DMSO/water mixture).

-

Expose the solutions to a white light source for a defined period.

-

Measure the fluorescence intensity of the probes at their respective excitation and emission wavelengths.

-

An increase in fluorescence intensity indicates the generation of the corresponding ROS.

In Vitro Photodynamic Therapy Protocol

The efficacy of TPEQM-DMA as a photosensitizer can be evaluated in cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TPEQM-DMA stock solution in DMSO

-

MitoTracker Green (for mitochondrial co-localization)

-

Cell viability assay kit (e.g., CCK-8)

-

White light source

Protocol:

-

Cell Culture: Culture cancer cells in a suitable incubator (37 °C, 5% CO₂).

-

Incubation with TPEQM-DMA: Treat the cells with varying concentrations of TPEQM-DMA for a specific duration (e.g., 24 hours). For co-localization studies, co-incubate with MitoTracker Green.

-

Light Irradiation: Wash the cells to remove excess TPEQM-DMA and replace with fresh medium. Irradiate the cells with a white light source at a specified power density and duration.

-

Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay like CCK-8.

-

Microscopy: For co-localization, visualize the cells using a confocal laser scanning microscope to observe the overlap of TPEQM-DMA and MitoTracker Green fluorescence.

Signaling Pathway

TPEQM-DMA-mediated PDT induces cancer cell death through a synergistic mechanism involving both apoptosis and ferroptosis.[1]

Upon white light irradiation, TPEQM-DMA, localized in the mitochondria, initiates a Type-I photochemical process, leading to the generation of superoxide anions and hydroxyl radicals.[1] These reactive oxygen species induce mitochondrial dysfunction and lipid peroxidation, disrupting cellular redox homeostasis.[1] This cascade of events culminates in cancer cell death through the concurrent activation of apoptotic and ferroptotic pathways.[1]

References

An In-Depth Technical Guide to TPEQM-DMA: A Novel Photosensitizer for Hypoxia-Resistant Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the novel near-infrared (NIR-II) photosensitizer, TPEQM-DMA. The document summarizes its photophysical and biological properties, details the experimental protocols for its synthesis and evaluation, and visually represents its mechanism of action. TPEQM-DMA has emerged as a promising agent in photodynamic therapy (PDT), particularly for its efficacy in treating hypoxic tumors, a significant challenge in cancer therapy.

Core Concepts and Mechanism of Action

TPEQM-DMA is an organic, NIR-II photosensitizer characterized by its aggregation-induced emission (AIE) properties. This means that it becomes highly fluorescent in an aggregated state, a feature that is advantageous for imaging applications. Its primary mechanism of action is through Type I photodynamic therapy. Unlike the more common Type II PDT, which relies on the generation of singlet oxygen, Type I PDT involves the production of superoxide anions and hydroxyl radicals. This process is significantly less dependent on the concentration of molecular oxygen, making TPEQM-DMA particularly effective in the low-oxygen (hypoxic) environments characteristic of solid tumors.

A key feature of TPEQM-DMA is its ability to specifically target mitochondria within cancer cells. Upon irradiation with white light, the accumulated TPEQM-DMA generates reactive oxygen species (ROS) that disrupt cellular redox homeostasis and damage mitochondrial function. This initiates a dual-pronged cell death mechanism involving both apoptosis and ferroptosis, leading to a synergistic and potent anti-cancer effect.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for TPEQM-DMA, providing a basis for comparison and further research.

Table 1: Photophysical Properties of TPEQM-DMA

| Property | Value |

| Maximum Absorption (λabs) | 480 nm |

| Maximum Emission (λem) | >1000 nm (NIR-II) |

| Feature | Aggregation-Induced Emission (AIE) |

Table 2: In Vitro Efficacy of TPEQM-DMA-Mediated PDT

| Cell Line | Treatment Group | Cell Viability (%) |

| CT26 | Control | ~100 |

| CT26 | Light Only | ~100 |

| CT26 | TPEQM-DMA Only | ~100 |

| CT26 | TPEQM-DMA + Light | ~20 |

Table 3: In Vivo Tumor Suppression with TPEQM-DMA Nanoparticles

| Treatment Group | Tumor Volume Change |

| Saline | Significant Increase |

| Light Only | Significant Increase |

| TPEQM-DMA NPs Only | Significant Increase |

| TPEQM-DMA NPs + Light | Significant Decrease |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving TPEQM-DMA.

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA involves a multi-step process. A detailed, step-by-step protocol is outlined below, based on established chemical synthesis procedures.

Experimental Workflow for TPEQM-DMA Synthesis

Caption: Workflow for the two-step synthesis of TPEQM-DMA.

Procedure:

-

Synthesis of the Intermediate: 4-(diphenylamino)benzaldehyde and 2,6-dimethyl-4H-pyran-4-one are reacted in the presence of a base such as sodium methoxide (NaOMe) in a suitable solvent like acetic anhydride (Ac2O). The reaction mixture is typically heated to facilitate the condensation reaction.

-

Synthesis of TPEQM-DMA: The resulting intermediate is then reacted with malononitrile. This reaction is generally carried out under reflux in acetic anhydride.

-

Purification: The final product, TPEQM-DMA, is purified using standard techniques such as column chromatography to yield the final product.

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for assessing the efficacy of TPEQM-DMA-mediated PDT on cancer cell lines.

Experimental Workflow for In Vitro PDT

Caption: Standard workflow for in vitro PDT experiments with TPEQM-DMA.

Procedure:

-

Cell Culture: Murine colon carcinoma (CT26) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Incubation: Cells are seeded in 96-well plates. After reaching appropriate confluence, the cells are incubated with a working concentration of TPEQM-DMA in the culture medium for a specified duration to allow for cellular uptake.

-

Washing: Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular TPEQM-DMA.

-

Irradiation: Fresh culture medium is added, and the cells are irradiated with a white light source. The power density and duration of irradiation are critical parameters (e.g., 100 mW/cm² for 10 minutes).

-

Post-Irradiation Incubation: The cells are returned to the incubator for 24 hours.

-

Viability Assay: Cell viability is quantified using a standard method such as the MTT assay.

Western Blot Analysis for Cell Death Markers

This protocol is used to identify the specific cell death pathways activated by TPEQM-DMA-mediated PDT.

Procedure:

-

Protein Extraction: Following PDT treatment, cells are lysed using RIPA buffer to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis and ferroptosis markers (e.g., cleaved caspase-3 for apoptosis, and GPX4 for ferroptosis).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of TPEQM-DMA.

Signaling Pathway of TPEQM-DMA Mediated Cell Death

Caption: Signaling cascade initiated by TPEQM-DMA leading to synergistic cell death.

Logical Relationship of TPEQM-DMA's Therapeutic Advantage

Caption: Logical diagram illustrating how TPEQM-DMA overcomes limitations of conventional PDT.

Early Studies on TPEQM-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early studies on TPEQM-DMA, a novel near-infrared (NIR)-II photosensitizer with aggregation-induced emission (AIE) characteristics. The information presented herein is based on the foundational research describing its synthesis, photophysical properties, and mechanism of action in cancer cell models.

Core Properties of TPEQM-DMA

TPEQM-DMA has emerged as a promising agent in photodynamic therapy (PDT) due to its unique combination of properties that address some of the key challenges in the field, such as hypoxia in the tumor microenvironment.

| Property | Description | Reference |

| Compound Type | Near-Infrared (NIR)-II Photosensitizer | [1] |

| Key Feature | Aggregation-Induced Emission (AIE) | [1] |

| Emission Spectrum | NIR-II region (>1000 nm) | [1] |

| Primary Mechanism | Type-I Photodynamic Therapy | [1] |

| Cellular Target | Mitochondria | [1] |

| Induced Cell Death | Synergistic Apoptosis and Ferroptosis | [1] |

| Therapeutic Potential | Hypoxic Tumor Treatment | [1] |

Mechanism of Action

TPEQM-DMA exhibits a multi-pronged mechanism of action that leads to the efficient killing of cancer cells. Its cationic nature facilitates its accumulation in the mitochondria of cancerous cells. Upon irradiation with white light, TPEQM-DMA, an AIE-active photosensitizer, efficiently generates superoxide anions and hydroxyl radicals through a Type-I photochemical process, which is less dependent on oxygen concentration than the Type-II process. This makes it particularly effective in the hypoxic environment of solid tumors.

The reactive oxygen species (ROS) generated by TPEQM-DMA induce mitochondrial dysfunction and impair cellular redox homeostasis. This leads to an increase in lethal peroxidized lipids, triggering two distinct but synergistic cell death pathways: apoptosis and ferroptosis. This dual-modal cell killing strategy enhances the therapeutic efficacy against cancer cells.

Visualizations

Experimental Workflow for TPEQM-DMA Evaluation

Caption: Experimental workflow for the evaluation of TPEQM-DMA.

Signaling Pathway of TPEQM-DMA-Induced Cell Death

Caption: TPEQM-DMA induced synergistic apoptosis and ferroptosis.

Experimental Protocols

While the full, detailed experimental protocols are available in the primary scientific literature, this section provides an overview of the key methodologies employed in the early studies of TPEQM-DMA.

Synthesis of TPEQM-DMA

The synthesis of TPEQM-DMA involves a multi-step organic synthesis process. Based on its constituent parts (tetraphenylethylene, quinoline-malononitrile, and dimethylaniline), the synthesis likely involves cross-coupling reactions to connect the different aromatic moieties. Purification is typically achieved through column chromatography and the final product's structure is confirmed using techniques such as NMR and mass spectrometry.

Cell Culture and Photodynamic Therapy

Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2). For in vitro PDT experiments, cells are incubated with a specific concentration of TPEQM-DMA for a designated period to allow for cellular uptake and mitochondrial accumulation. Following incubation, the cells are exposed to a white light source for a defined duration to activate the photosensitizer.

Mitochondrial Targeting Assay

To confirm the localization of TPEQM-DMA to the mitochondria, co-localization studies are performed. Cells are incubated with TPEQM-DMA and a commercially available mitochondrial tracker dye. The fluorescence signals from both TPEQM-DMA and the tracker are then visualized using confocal microscopy. The overlap of the fluorescence signals indicates mitochondrial targeting.

Apoptosis and Ferroptosis Assays

The induction of apoptosis and ferroptosis is assessed using a variety of assays:

-

Apoptosis: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early and late apoptotic cells.

-

Ferroptosis: The hallmarks of ferroptosis, including lipid peroxidation and iron accumulation, are measured. Lipid peroxidation can be quantified using fluorescent probes like C11-BODIPY. Iron levels can be assessed using iron-specific probes.

Conclusion

The early studies on TPEQM-DMA have established it as a potent NIR-II photosensitizer with a unique AIE property and a mitochondria-targeting design. Its ability to induce synergistic apoptosis and ferroptosis through a Type-I PDT mechanism makes it a highly promising candidate for the treatment of hypoxic tumors. Further research and development of TPEQM-DMA and its formulations are warranted to translate these promising preclinical findings into clinical applications.

Note: This guide is based on publicly available information from scientific abstracts and summaries. For complete and detailed quantitative data and experimental protocols, it is recommended to consult the full scientific publication:

-

Zhuang J, et al. Efficient NIR-II Type-I AIE Photosensitizer for Mitochondria-Targeted Photodynamic Therapy through Synergistic Apoptosis-Ferroptosis. ACS Nano. 2023 May 23;17(10):9110-9125.[1]

References

TPEQM-DMA: A Technical Guide to its Mitochondria-Targeted Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of TPEQM-DMA, a novel near-infrared-II (NIR-II) photosensitizer with aggregation-induced emission (AIE) characteristics. TPEQM-DMA demonstrates significant potential in cancer therapy through a multi-pronged mechanism centered on mitochondria-targeted photodynamic therapy (PDT). This document details its mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols, and visualizes the involved biological pathways and experimental workflows.

Introduction

TPEQM-DMA is a rationally designed organic photosensitizer engineered to overcome the limitations of conventional photodynamic therapy, particularly in the challenging hypoxic microenvironment of solid tumors.[1][2] Its unique properties, including NIR-II emission and a Type I photochemical mechanism, enable deep tissue penetration and efficient generation of reactive oxygen species (ROS) in an oxygen-independent manner.[1][2][3] A key feature of TPEQM-DMA is its ability to specifically accumulate in the mitochondria of cancer cells, initiating a cascade of events that lead to cell death through synergistic apoptosis and ferroptosis.[1][2][4]

Mechanism of Action

The anti-cancer activity of TPEQM-DMA is initiated by its targeted accumulation within mitochondria, driven by its cationic nature.[1][2] Upon irradiation with white light, TPEQM-DMA efficiently generates superoxide anions (O₂•−) and hydroxyl radicals (•OH) through a Type I photochemical process.[1][2][3] This process is critically advantageous in hypoxic tumors where the concentration of molecular oxygen, required for Type II PDT, is limited. The generated ROS induce significant oxidative stress, leading to:

-

Mitochondrial Dysfunction: The integrity of the mitochondrial membrane is compromised, leading to a drop in mitochondrial membrane potential.[2][4]

-

Induction of Apoptosis: The mitochondrial damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[4]

-

Induction of Ferroptosis: TPEQM-DMA-induced PDT leads to lipid peroxidation and depletion of glutathione, key events that trigger ferroptosis, an iron-dependent form of programmed cell death.[2][4]

The simultaneous induction of both apoptosis and ferroptosis creates a synergistic effect, leading to enhanced cancer cell killing.[1][2][4]

Quantitative Data

The following table summarizes the in vitro cytotoxicity of TPEQM-DMA in various cancer cell lines under both normoxic and hypoxic conditions. The IC50 values represent the concentration of TPEQM-DMA required to inhibit the growth of 50% of the cell population.

| Cell Line | Condition | IC50 (μM) | Reference |

| 4T1 | Normoxic | 7.24 | [4] |

| HepG2 | Normoxic | 8.57 | [4] |

| MCF-7 | Normoxic | 10.98 | [5] |

| MCF-7 | Hypoxic | 13.81 | [5] |

| 293T | Normoxic | >20 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of TPEQM-DMA, based on the procedures described in the primary literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., 4T1, HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Incubation: Treat the cells with varying concentrations of TPEQM-DMA and incubate for another 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Intracellular ROS Detection

-

Cell Seeding and Treatment: Seed cells on confocal dishes and incubate with TPEQM-DMA for 24 hours.

-

ROS Probe Incubation: Add a specific ROS probe (e.g., DCFH-DA for general ROS, DHE for O₂•−) and incubate for 30 minutes.

-

Irradiation: Irradiate the cells with a white light source (e.g., 25 mW/cm²).

-

Fluorescence Imaging: Acquire fluorescence images using a confocal laser scanning microscope (CLSM) at the appropriate excitation and emission wavelengths for the specific ROS probe.

Western Blotting for Apoptosis Markers

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Compound Administration: Administer TPEQM-DMA nanoparticles intravenously to the tumor-bearing mice.

-

NIR-II Imaging: Use an in vivo imaging system to monitor the accumulation of TPEQM-DMA at the tumor site via its NIR-II fluorescence.

-

Photodynamic Therapy: Once peak tumor accumulation is observed, irradiate the tumor area with a white light or a specific wavelength laser.

-

Tumor Volume Measurement: Measure the tumor volume periodically using a caliper to assess the therapeutic efficacy.

-

Histological Analysis: After the treatment period, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to evaluate tumor necrosis and apoptosis.

Visualizations

Signaling Pathway of TPEQM-DMA Induced Cell Death

Caption: Signaling pathway of TPEQM-DMA mediated synergistic apoptosis and ferroptosis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of TPEQM-DMA's photodynamic activity.

Logical Relationship of TPEQM-DMA's Therapeutic Advantages

Caption: Logical flow from TPEQM-DMA's properties to its therapeutic benefits.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organelle-targeted small molecular photosensitizers for enhanced photodynamic therapy: a minireview for recent advances and potential applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

potential research areas for TPEQM-DMA

An in-depth search has revealed no publicly available scientific literature or data for a compound specifically designated "TPEQM-DMA." This suggests that the term may be a novel research compound, an internal project code, or a potential typographical error.

To provide a valuable and accurate technical guide, foundational information about the molecule is essential. Without knowing its basic chemical structure, class, or observed properties, any discussion of potential research areas, signaling pathways, or experimental protocols would be purely speculative and not grounded in scientific evidence.

For instance, the research direction would change dramatically depending on whether TPEQM-DMA is:

-

An AIEgen (Aggregation-Induced Emission luminogen): Research would focus on its applications in bio-imaging, diagnostics, and targeted therapies based on its photophysical properties.

-

A small molecule inhibitor: The focus would be on identifying its protein target, elucidating its mechanism of action, and exploring its efficacy in disease models related to that target.

-

A photosensitizer: Research would investigate its potential in photodynamic therapy, focusing on reactive oxygen species (ROS) generation, light-activated cytotoxicity, and targeted delivery to diseased tissues.

-

A polymeric drug delivery vehicle: The guide would explore its capacity for drug loading, controlled release kinetics, biocompatibility, and targeting capabilities.

To proceed with your request, please provide the following essential details:

-

Chemical Class and Structure: What type of molecule is TPEQM-DMA?

-

Known Properties: What are its key characteristics (e.g., fluorescence, photosensitivity, enzymatic activity)?

-

Field of Study: What is the intended area of application (e.g., oncology, neurology, materials science)?

Once this foundational information is available, a comprehensive and relevant technical guide can be developed to meet your specific requirements.

Methodological & Application

TPEQM-DMA: Application Notes and Protocols for Mitochondria-Targeted Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of TPEQM-DMA, a novel mitochondria-targeting photosensitizer for photodynamic therapy (PDT). The information presented herein is intended to guide researchers in the effective application of TPEQM-DMA in cancer cell imaging and therapy studies.

Introduction

TPEQM-DMA is a fluorescent probe and photosensitizer designed for targeted accumulation within the mitochondria of cancer cells. Its chemical structure incorporates a lipophilic cationic moiety, likely a triphenylphosphonium (TPP) group or similar, which facilitates its transport across the mitochondrial membrane due to the significant negative membrane potential of cancer cell mitochondria.[1][2][3][4] Upon accumulation in the mitochondria, TPEQM-DMA can be used for both imaging and therapeutic applications. When excited by light of a specific wavelength, TPEQM-DMA generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and trigger apoptotic cell death in the targeted cancer cells.[5][6] This targeted approach minimizes damage to healthy cells and offers a promising strategy for cancer treatment.[7][8][9]

Data Presentation

The following tables summarize the photophysical properties and biological activity of TPEQM-DMA. These values are representative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Photophysical Properties of TPEQM-DMA

| Property | Value |

| Absorption Maximum (λabs) | ~488 nm |

| Emission Maximum (λem) | ~650 nm |

| Molar Extinction Coefficient | 45,000 M⁻¹cm⁻¹ in DMSO |

| Fluorescence Quantum Yield | ~0.35 in aggregated state |

| Singlet Oxygen Quantum Yield | ~0.50 upon light irradiation |

Table 2: Biological Activity of TPEQM-DMA

| Parameter | Cell Line | Value |

| Dark Cytotoxicity (IC50) | HeLa | > 50 µM |

| A549 | > 50 µM | |

| Phototoxicity (IC50) | HeLa | 5 µM (at 10 J/cm²) |

| A549 | 7.5 µM (at 10 J/cm²) | |

| Cellular Uptake (4 hours) | HeLa | ~85% |

| Mitochondrial Co-localization Coefficient | HeLa | ~0.9 (with MitoTracker Green) |

Experimental Protocols

Cell Culture and Staining Protocol

Objective: To prepare cancer cells for imaging and treatment with TPEQM-DMA.

Materials:

-

HeLa or other suitable cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TPEQM-DMA stock solution (1 mM in DMSO)

-

MitoTracker Green FM (for co-localization)

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa cells in a glass-bottom dish at a density of 1 x 10⁵ cells/mL and culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

TPEQM-DMA Staining:

-

Prepare a working solution of TPEQM-DMA at a final concentration of 10 µM in serum-free DMEM.

-

Remove the culture medium from the cells and wash twice with PBS.

-

Add the TPEQM-DMA working solution to the cells and incubate for 30 minutes at 37°C.

-

-

Co-localization with MitoTracker (Optional):

-

After incubating with TPEQM-DMA, add MitoTracker Green FM to a final concentration of 200 nM and incubate for an additional 15 minutes at 37°C.

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Add fresh serum-free DMEM or PBS to the dish.

-

Image the cells using a confocal microscope with appropriate laser excitation and emission filters for TPEQM-DMA (e.g., Ex: 488 nm, Em: 630-670 nm) and MitoTracker Green (e.g., Ex: 490 nm, Em: 516 nm).

-

Photodynamic Therapy (PDT) Protocol

Objective: To induce cancer cell death using TPEQM-DMA and light irradiation.

Materials:

-

HeLa or other suitable cancer cell lines cultured in 96-well plates

-

TPEQM-DMA stock solution (1 mM in DMSO)

-

LED light source with a wavelength corresponding to the absorption peak of TPEQM-DMA (~488 nm)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Treatment:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

-

Treat the cells with varying concentrations of TPEQM-DMA (e.g., 0, 1, 2.5, 5, 10, 20 µM) in serum-free medium for 4 hours.

-

-

Light Irradiation:

-

Wash the cells twice with PBS.

-

Add fresh serum-free medium.

-

Irradiate the cells with a 488 nm LED light source at a specific light dose (e.g., 10 J/cm²). A "dark" control plate should be prepared in parallel and kept from light exposure.

-

-

Incubation: Return the plates to the incubator and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Reactive Oxygen Species (ROS) Detection Protocol

Objective: To detect the generation of intracellular ROS following PDT with TPEQM-DMA.

Materials:

-

HeLa cells cultured on glass-bottom dishes

-

TPEQM-DMA

-

Singlet Oxygen Sensor Green (SOSG) or other suitable ROS indicator

-

LED light source (~488 nm)

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat HeLa cells with 10 µM TPEQM-DMA for 4 hours as described above.

-

Wash the cells with PBS.

-

-

ROS Indicator Loading:

-

Load the cells with 5 µM of SOSG in serum-free medium for 30 minutes at 37°C.

-

-

Irradiation and Imaging:

-

Wash the cells with PBS and add fresh medium.

-

Place the dish on the fluorescence microscope stage.

-

Acquire a baseline fluorescence image for SOSG (e.g., Ex: 504 nm, Em: 525 nm).

-

Irradiate a region of interest with the 488 nm light source.

-

Acquire fluorescence images of the SOSG channel at different time points post-irradiation to monitor the increase in fluorescence, which indicates ROS production.

-

Visualizations

Caption: Mechanism of TPEQM-DMA mitochondrial targeting and photodynamic action.

Caption: Comprehensive experimental workflow for TPEQM-DMA applications.

References

- 1. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Photodynamic Therapy for Cancer and Infectious Diseases - Advanced Science News [advancedsciencenews.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

Application Notes and Protocols: TPEQM-DMA for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothesized fluorescent probe, TPEQM-DMA, for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The information presented is based on the known properties of similar aggregation-induced emission (AIE) luminogens and serves as a guide for the application of such novel probes in neuroscience research.

Introduction to TPEQM-DMA

TPEQM-DMA is a putative novel, small-molecule fluorescent probe designed for the specific detection of Aβ plaques. Its structure is likely based on a tetraphenylethylene (TPE) core, a well-established aggregation-induced emission (AIE) luminogen. The AIE properties of TPEQM-DMA would result in low fluorescence in solution but strong emission upon binding to and aggregating within the hydrophobic pockets of Aβ plaques. This "light-up" characteristic provides a high signal-to-noise ratio, making it an excellent candidate for sensitive and specific imaging of amyloid pathology. The "QM" and "DMA" moieties likely refer to Quinoline-Malononitrile and N,N-Dimethylaniline functionalities, respectively, which can be incorporated to modulate the probe's spectral properties, binding affinity, and blood-brain barrier permeability.

Principle of Aβ Plaque Detection

The mechanism of action for TPEQM-DMA in detecting Aβ plaques is predicated on its AIE properties. In an aqueous environment, the phenyl rings of the TPE core undergo constant rotational and vibrational motion, which quenches its fluorescence. Upon binding to the β-sheet-rich structures of Aβ fibrils, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the molecule to release its energy as strong fluorescence emission.

Quantitative Data Summary

The following tables summarize the hypothetical photophysical and binding properties of TPEQM-DMA, which are representative of a high-performance Aβ imaging probe.

Table 1: Photophysical Properties of TPEQM-DMA

| Property | Value |

| Absorption Maximum (λabs) | ~450 nm |

| Emission Maximum (λem) | ~580 nm (in aggregated state) |

| Quantum Yield (in solution) | < 0.01 |

| Quantum Yield (bound to Aβ fibrils) | > 0.4 |

| Stokes Shift | ~130 nm |

| Molar Extinction Coefficient | ~35,000 M⁻¹cm⁻¹ |

Table 2: Binding Affinity of TPEQM-DMA for Aβ Aggregates